4-isopropyl-N-methyl-N-phenylbenzamide
Description
General Overview of Benzamide (B126) Derivatives in Contemporary Organic Chemistry
Benzamide derivatives constitute a significant class of organic compounds that have garnered substantial interest across various domains of chemical science. Characterized by a benzene (B151609) ring attached to an amide functional group, these structures serve as foundational scaffolds in medicinal chemistry, materials science, and synthetic organic chemistry. Their versatility stems from the stability and specific geometric configuration of the amide linkage, as well as the potential for diverse substitutions on both the phenyl ring and the nitrogen atom.
Structural Significance and Ubiquity of the Amide Bond in Chemical Systems
The amide bond is a cornerstone of organic and biological chemistry. cymitquimica.comresearchgate.net It is the covalent bond formed between a carbonyl carbon and a nitrogen atom. chemdad.com This linkage is fundamentally important in nature as it forms the backbone of peptides and proteins, connecting amino acids together. chemdad.comguidechem.comchemicalbook.com The stability of the amide bond, which is attributed to resonance delocalization between the nitrogen lone pair and the carbonyl group, makes it relatively unreactive compared to other carbonyl derivatives, a crucial feature for the structural integrity of proteins. chemicalbook.com This partial double-bond character results in a planar geometry, which influences the three-dimensional structures of complex biomolecules like proteins. researchgate.netchemdad.com In synthetic chemistry, the amide group's unique hydrogen bonding capability—possessing both a hydrogen bond donor (the N-H group in primary and secondary amides) and a hydrogen bond acceptor (the carbonyl oxygen)—is pivotal. researchgate.netguidechem.com This characteristic is leveraged in the design of pharmaceuticals, where amide-containing compounds are found in approximately 25% of top-selling pharmaceutical products. guidechem.com
Evolution of Research in N-Substituted Benzamides
Research into benzamides has evolved significantly from the study of simple, unsubstituted structures to complex, N-substituted analogues. This evolution is driven by the discovery that modifying the substituents on the amide nitrogen can profoundly alter the compound's chemical and biological properties. nih.govsphinxsai.com In medicinal chemistry, N-substituted benzamides are a well-established class of compounds with a wide range of therapeutic applications. google.com For instance, substituted benzamides like amisulpride (B195569) are known to act as selective modulators of dopamine (B1211576) receptors, leading to their use in treating psychiatric conditions. ontosight.aichemspider.com The N-phenylbenzamide scaffold, in particular, has been identified as a promising framework for developing novel therapeutic agents, with research demonstrating its potential in antiviral and anticancer applications. chemicalbook.comnih.gov The ability to systematically modify the N-substituents allows chemists to fine-tune the molecule's properties to achieve desired activities and create novel compounds for various scientific investigations. google.comnist.gov
Specific Context of the N-Methyl-N-phenylbenzamide Scaffold
The N-methyl-N-phenylbenzamide structure represents a specific scaffold within the broader class of N-substituted benzamides. It is a tertiary amide, meaning the nitrogen atom is bonded to the carbonyl carbon, a phenyl group, and a methyl group, with no N-H bond available for hydrogen donation. This structural feature distinguishes it from primary and secondary amides and influences its physical and chemical properties, such as solubility and reactivity. The presence of both a methyl and a phenyl group on the nitrogen atom creates a unique steric and electronic environment around the amide bond. The basic physicochemical properties of this parent scaffold are summarized in the table below.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C14H13NO | ontosight.ai |
| Molecular Weight | 211.26 g/mol | ontosight.ai |
| CAS Number | 1934-92-5 | ontosight.ai |
| IUPAC Name | N-methyl-N-phenylbenzamide | ontosight.ai |
| Synonyms | N-methylbenzanilide, Benzanilide, N-methyl- | ontosight.ai |
Current Research Landscape and Objectives for 4-isopropyl-N-methyl-N-phenylbenzamide within Chemical Science
The specific analogue, this compound, is a derivative of the N-methyl-N-phenylbenzamide scaffold, distinguished by the presence of an isopropyl group at the para-position (position 4) of the benzoyl phenyl ring. Despite the broad interest in substituted benzamides, a review of the current scientific literature indicates that this particular compound has not been a subject of extensive investigation. Its calculated physicochemical properties are presented below.
| Property | Value |
|---|---|
| Molecular Formula | C17H19NO |
| Molecular Weight | 253.34 g/mol |
| Topological Polar Surface Area | 20.3 Ų |
| Monoisotopic Mass | 253.14666 g/mol |
Identified Gaps in the Academic Understanding of this Specific Benzamide Analogue
The most significant gap in the academic understanding of this compound is the absence of dedicated research into its synthesis, characterization, and potential applications. A thorough search of chemical databases and academic journals reveals a lack of published reports detailing:
Validated Synthetic Routes: There are no established, peer-reviewed methods specifically describing the synthesis and purification of this compound.
Physicochemical Characterization: Fundamental data such as melting point, boiling point, and spectroscopic information (¹H NMR, ¹³C NMR, IR) are not available in the public domain.
Chemical Reactivity and Stability: Studies on its reactivity profile, stability under various conditions, and potential for further chemical modification are absent.
Potential Utility: There has been no exploration of its utility in fields like medicinal chemistry, agrochemistry, or materials science, where related benzamide structures have shown promise.
Proposed Research Trajectories for Elucidating its Chemical Behavior and Utility
Given the gaps in knowledge, a clear research trajectory can be proposed to systematically investigate this compound.
Synthesis and Characterization: The primary objective would be to develop an efficient and reproducible synthetic route. A logical approach would be the nucleophilic acyl substitution reaction between 4-isopropylbenzoyl chloride and N-methylaniline. cymitquimica.com 4-isopropylbenzoyl chloride is a known reactive intermediate used for creating amide derivatives. cymitquimica.com This proposed synthesis would be followed by comprehensive characterization of the purified product using standard analytical techniques to establish its structural identity and purity.
| Reactant 1 | Reactant 2 | Reaction Type | Product |
|---|---|---|---|
| 4-isopropylbenzoyl chloride | N-methylaniline | Nucleophilic Acyl Substitution (Amidation) | This compound |
Exploration of Chemical Properties: Once synthesized, research should focus on elucidating its fundamental chemical and physical properties. This includes determining its solubility in various organic solvents, its thermal stability, and its crystallographic structure if suitable crystals can be obtained.
Investigation of Potential Applications: Drawing parallels from the broader class of N-substituted benzamides, exploratory studies could be initiated in several areas. For instance, its structure could be evaluated for potential biological activity. The N-phenylbenzamide scaffold is a known framework for compounds with a range of biological effects, and the introduction of the lipophilic isopropyl group could influence these properties. ontosight.aichemicalbook.com Furthermore, its utility as an intermediate in the synthesis of more complex molecules could be explored.
Structure
3D Structure
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.345 |
IUPAC Name |
N-methyl-N-phenyl-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-13(2)14-9-11-15(12-10-14)17(19)18(3)16-7-5-4-6-8-16/h4-13H,1-3H3 |
InChI Key |
TVEOHEJRAZTWGQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for the Preparation of 4 Isopropyl N Methyl N Phenylbenzamide and Its Analogues
Classical and Modern Approaches for the Formation of N-Phenylbenzamide Derivatives
The formation of the amide bond in N-phenylbenzamide derivatives can be achieved through several reliable and well-documented synthetic routes. These methods primarily involve the coupling of a carboxylic acid derivative with an amine.
Amide Bond Formation via Acyl Chlorides and Amines
One of the most traditional and widely employed methods for amide synthesis is the reaction between an acyl chloride and an amine. This approach is highly effective due to the high reactivity of the acyl chloride electrophile. The synthesis of an N-phenylbenzamide derivative via this method typically involves the reaction of a substituted benzoyl chloride with an aniline (B41778) derivative. rsc.org In the context of preparing 4-isopropyl-N-methyl-N-phenylbenzamide, this would involve the reaction of 4-isopropylbenzoyl chloride with N-methylaniline.
The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines such as triethylamine (B128534) or pyridine. The choice of solvent is typically an aprotic solvent like dichloromethane (B109758), chloroform, or diethyl ether. The reaction progress can often be monitored by the precipitation of the amine hydrochloride salt.
A general representation of this reaction is as follows:
Reaction Scheme: Acyl Chloride and Amine Coupling
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield |
| 4-isopropylbenzoyl chloride | N-methylaniline | Triethylamine | Dichloromethane | High |
| Benzoyl chloride | Aniline | Pyridine | Chloroform | High |
Peptide Coupling Reagents in Benzamide (B126) Synthesis
In instances where the starting materials are sensitive to the harsh conditions of acyl chloride formation or when milder reaction conditions are required, peptide coupling reagents are invaluable. These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine. A plethora of coupling reagents has been developed, each with its own advantages in terms of reactivity, suppression of side reactions like racemization (in the case of chiral carboxylic acids), and ease of purification.
Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance efficiency and minimize side reactions. Phosphonium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®), as well as aminium/uronium salts like HBTU, HATU, and TBTU, are also highly effective. organic-chemistry.org
The general procedure involves mixing the carboxylic acid, amine, coupling reagent, and a non-nucleophilic base in an appropriate aprotic solvent.
| Coupling Reagent | Additive | Base | Solvent | Key Advantages |
| DCC/DIC | HOBt | DIPEA | DMF, CH2Cl2 | Cost-effective, widely used |
| BOP/PyBOP® | - | DIPEA | DMF | High coupling efficiency, suitable for hindered substrates |
| HBTU/HATU | - | DIPEA | DMF | Fast reaction rates, low racemization |
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Aminocarbonylation)
Transition metal catalysis has emerged as a powerful tool for the synthesis of amides, offering alternative reaction pathways with high efficiency and functional group tolerance. Palladium-catalyzed aminocarbonylation is a notable example, where an aryl or vinyl halide is coupled with an amine and carbon monoxide in the presence of a palladium catalyst. nih.govnih.gov This reaction allows for the direct formation of the benzamide scaffold from readily available starting materials.
The catalytic cycle typically involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by CO insertion and reductive elimination to afford the amide product. The choice of ligand is crucial for the success of the reaction, with phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh3) and bidentate ligands like Xantphos being commonly employed. nih.gov
A representative reaction is shown below:
Reaction Scheme: Palladium-Catalyzed Aminocarbonylation
| Aryl Halide | Amine | Catalyst | Ligand | CO Source | Base | Solvent |
| 4-isopropyl-iodobenzene | N-methylaniline | Pd(OAc)2 | PPh3 | CO gas | Triethylamine | Toluene |
| 1-Iodoisoquinoline | Various amines | Pd(OAc)2 | Xantphos | CO gas | Triethylamine | DMF |
One-Pot Multicomponent Reaction Strategies for Benzamide Scaffold Construction
One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple reaction steps into a single synthetic operation without the isolation of intermediates. researchgate.net For the synthesis of benzamide scaffolds, several MCR strategies have been developed. These reactions often involve the in situ generation of a reactive intermediate that is then trapped by an amine.
Targeted Synthesis of this compound
The synthesis of the specific target molecule, this compound, can be most readily achieved through the reaction of 4-isopropylbenzoyl chloride with N-methylaniline, a classic and robust method.
Optimized Reaction Conditions and Parameters
For the targeted synthesis of this compound, the following optimized conditions based on established protocols for similar transformations can be proposed:
Step 1: Synthesis of 4-isopropylbenzoyl chloride
4-isopropylbenzoic acid can be converted to its corresponding acyl chloride using a variety of chlorinating agents. Thionyl chloride (SOCl2) is a common and effective choice.
| Starting Material | Reagent | Solvent | Conditions |
| 4-isopropylbenzoic acid | Thionyl chloride (excess) | Chloroform (reflux) or neat | Reflux, 2-4 hours |
The reaction is typically performed under reflux, and the excess thionyl chloride can be removed by distillation after the reaction is complete.
Step 2: Amide formation
The resulting 4-isopropylbenzoyl chloride is then reacted with N-methylaniline to form the final product.
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions |
| 4-isopropylbenzoyl chloride | N-methylaniline | Triethylamine | Dichloromethane | 0 °C to room temperature, 2-6 hours |
The reaction is usually initiated at a lower temperature (0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion. The workup typically involves washing the organic layer with dilute acid to remove excess amine and base, followed by a basic wash and then water. The final product can be purified by recrystallization or column chromatography.
An alternative approach would be the N-methylation of 4-isopropyl-N-phenylbenzamide. This would first involve the synthesis of the secondary amide via the reaction of 4-isopropylbenzoyl chloride with aniline. The subsequent N-methylation could be achieved using a methylating agent such as methyl iodide in the presence of a base like sodium hydride in an aprotic solvent such as DMF or THF. However, this two-step process may be less efficient than the direct coupling of 4-isopropylbenzoyl chloride with N-methylaniline.
Chemoselectivity and Regioselectivity in the Functionalization of the Benzamide Core
In the synthesis of complex molecules like this compound, chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of modification) are paramount. The benzamide core possesses several potential reaction sites, primarily on the aromatic rings.
Regioselectivity: The functionalization of the benzoyl group is directed by the existing isopropyl and amide substituents. The isopropyl group is an ortho-, para-director. Since the para position is occupied by the amide linkage, further electrophilic aromatic substitution would preferentially occur at the ortho position relative to the isopropyl group. However, direct functionalization of the pre-formed benzamide is often challenging due to the deactivating nature of the carbonyl group. Therefore, regiocontrol is typically established during the synthesis of the precursor, 4-isopropylbenzoic acid.
In more complex scenarios, such as with poly-substituted benzamides, directing groups and the choice of reaction conditions become critical for achieving regiocontrol. For instance, in the functionalization of tribrominated atropisomeric benzamides, researchers have demonstrated that sequential palladium-catalyzed cross-coupling and lithium-halogen exchange reactions can proceed with high regioselectivity. nih.gov This allows for the specific derivatization of one bromine atom over others, a strategy that highlights the use of convenient "handles" for derivatization. nih.gov Similarly, the synthesis of β,γ-unsaturated amides from unactivated alkenes shows that reaction outcomes can be highly regioselective, although this can be influenced by the basicity of the amide and steric hindrance. nih.gov For example, an aniline-derived carbamoyl (B1232498) chloride was found to result in lower regioselectivity, potentially due to the prolonged lifetime of a carbocation intermediate that allows for rearrangement. nih.gov
Chemoselectivity: The primary challenge in the final amidation step is the selective formation of the C-N bond without unintended side reactions on the aromatic rings or the isopropyl group. The standard method involves activating the carboxylic acid (4-isopropylbenzoic acid) to form a more reactive species (e.g., an acyl chloride or an activated ester) which then readily reacts with the amine (N-methyl-N-phenylamine). This approach is highly chemoselective, as the secondary amine is a much stronger nucleophile than the aromatic rings, ensuring the desired amide bond formation.
Precursor Design and Synthesis for the N-Methyl-N-phenyl and 4-Isopropyl Moieties
The synthesis of this compound relies on the efficient preparation of its two key precursors: 4-isopropylbenzoic acid and N-methyl-N-phenylamine.
Synthesis of 4-isopropylbenzoic acid (Cumic Acid): This precursor is commonly synthesized from isopropylbenzene or p-cymene (B1678584). guidechem.comchemicalbook.com Several established routes exist:
Oxidation of p-Cymene: A straightforward method involves the oxidation of p-cymene (4-isopropyltoluene) using oxidizing agents under acidic or alkaline conditions. chemicalbook.com
Friedel-Crafts Acylation: Isopropylbenzene can undergo Friedel-Crafts acylation with reagents like acetyl chloride or acetic anhydride, followed by further oxidation steps to yield the carboxylic acid. guidechem.com A drawback of this method can be the formation of ortho- and para-isomers, leading to issues with selectivity and separation. guidechem.com
From 4-isopropylbenzyl alcohol: A high-yield method involves the sonication-assisted oxidation of 4-isopropylbenzyl alcohol in the presence of diethylene glycol dimethyl ether, reportedly achieving a 98% yield. chemicalbook.com
From β-pinene: A novel green chemistry approach uses the renewable natural product β-pinene, which is oxidized and rearranged to form the target acid. guidechem.com
Interactive Table: Synthesis Methods for 4-isopropylbenzoic acid
| Starting Material | Reagents | Key Steps | Reported Yield | Reference |
|---|---|---|---|---|
| Isopropylbenzene | Acetyl chloride, AlCl₃ | Friedel-Crafts acylation, oxidation | - | guidechem.com |
| p-Cymene | Oxygen, Cobalt acetate (B1210297) | Catalytic oxidation | - | guidechem.com |
| 4-isopropylbenzyl alcohol | Diethylene glycol dimethyl ether | Sonication-assisted oxidation | 98% | chemicalbook.com |
| β-pinene | Oxidizing agent, H₂SO₄ | Oxidation, dehydration, dehydrogenation | - | guidechem.com |
| 4-Isopropylbenzoyl chloride | Hydrazine monohydrate | Hydrolysis (for hydrazide synthesis) | 85% (for hydrazide) | chemicalbook.com |
Synthesis of N-methyl-N-phenylamine: The synthesis of this secondary amine often involves the N-methylation of aniline. Care must be taken to avoid over-methylation, which produces N,N-dimethylaniline as an undesired byproduct. google.com
Reaction with Methanol (B129727): Aniline can be reacted with methanol at high temperatures (200-250 °C) and pressures in the presence of a catalyst, such as a copper-chromium oxide catalyst. google.com
From Nitroso Compounds: A transition-metal-free method involves the reaction of aromatic nitroso compounds with methylboronic acid, promoted by triethylphosphite. acs.orgacs.org This method is noted for efficiently constructing the target compound without over-methylation under environmentally benign conditions. acs.org
Catalytic N-methylation: Ruthenium complexes, such as (DPEPhos)RuCl₂PPh₃, have been shown to effectively catalyze the N-methylation of amines using methanol as the methyl source under relatively weak base conditions. nih.gov
Exploration of Green Chemistry Principles in Benzamide Synthesis
The application of green chemistry principles to amide bond formation is a significant area of research, aiming to reduce the environmental impact of chemical synthesis. tandfonline.comrsc.org This involves optimizing solvent use and developing sustainable catalysts.
Solvent Selection and Optimization for Reduced Environmental Impact
Organic solvents constitute a major portion of the material used in pharmaceutical and chemical manufacturing. mdpi.com Traditional amide synthesis often employs dipolar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO), which are effective but pose environmental and health concerns. rsc.orgnih.gov Research has focused on identifying greener alternatives.
A screening protocol using the COSMO-RS approach identified 4-formylomorpholine (4FM) as an attractive and efficient solubilizer for benzamides, comparable to DMSO and DMF. nih.gov Bio-based solvents derived from renewable resources are particularly promising. Notable examples include:
2-Methyltetrahydrofuran (2-MeTHF): Derived from furfural (B47365) or levulinic acid, 2-MeTHF has been evaluated as a green substitute for DMF and dichloromethane in amide coupling reactions. rsc.org
Dihydrolevoglucosenone (Cyrene™): Obtained from cellulose, Cyrene™ has physical properties similar to DMF but without the associated harmful effects, making it a promising alternative for amide bond synthesis. rsc.org
In some cases, the most environmentally friendly approach is to eliminate the solvent entirely. Solvent-free synthesis is an ideal condition that simplifies reactions, reduces hazards, saves energy, and minimizes waste. tandfonline.comrsc.orgtandfonline.com For example, the direct N-benzoylation of anilines has been achieved using vinyl benzoate (B1203000) under solvent- and activation-free conditions, with the product easily isolated by crystallization. tandfonline.comtandfonline.com
Interactive Table: Green Solvents for Benzamide Synthesis
| Solvent Name | Type | Origin | Key Advantage | Reference |
|---|---|---|---|---|
| 4-Formylomorpholine (4FM) | Aprotic | Synthetic | Efficient solubilizer, green alternative to DMF | mdpi.comnih.gov |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Furfural/Levulinic Acid | Green substitute for DMF and DCM | rsc.org |
| Dihydrolevoglucosenone (Cyrene™) | Bio-based | Cellulose | Similar properties to DMF, non-harmful | rsc.org |
| Water | Amphiprotic | Natural | Environmentally benign, but solubility can be an issue | mdpi.comnih.gov |
Catalyst Development for Sustainable Reaction Pathways
Catalyst development is central to creating sustainable synthetic routes for benzamides. The goal is to replace stoichiometric reagents with catalytic systems that are efficient, reusable, and operate under mild conditions.
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which allows for easy separation and recycling. A palladium-doped clay catalyst has been used for the synthesis of benzanilides under solvent-free microwave irradiation, offering excellent yields in short reaction times and high recyclability. tandfonline.com Cobalt nanoparticles supported on carbon have also been developed for the N-alkylation of primary amides with alcohols, demonstrating a broad substrate scope and good reusability. rsc.org
Homogeneous Catalysts: Transition metal complexes based on manganese, ruthenium, and iridium are used for amide synthesis. rsc.orgrsc.org A highly efficient method for the methoxymethylation of primary amides uses a manganese(I) catalyst with methanol serving as both the reagent and the solvent. rsc.org A robust bifunctional catalyst, Rh(OH)₃ supported on a core-shell structured zeolite (TS-1@KCC-1), enables the one-pot synthesis of benzamide from benzaldehyde. nih.gov
Biocatalysts: Enzymes offer a highly sustainable route to amide bond formation. Amide bond synthetases, such as McbA, can be used to couple amines and carboxylic acids in aqueous media, avoiding toxic chemicals and organic solvents. chemrxiv.org Research into ancestral and engineered enzymes shows promise for expanding the substrate scope and increasing the thermostability of these biocatalysts. chemrxiv.org
Advanced Spectroscopic and Structural Elucidation of 4 Isopropyl N Methyl N Phenylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Proton (¹H) NMR spectroscopy would provide crucial information on the number of different types of protons and their immediate electronic environment in 4-isopropyl-N-methyl-N-phenylbenzamide. The expected spectrum would exhibit distinct signals for the aromatic protons on the two phenyl rings and the aliphatic protons of the isopropyl and methyl groups.
Detailed analysis of chemical shifts, integration, and splitting patterns would allow for the assignment of each proton. For instance, the protons of the isopropyl group would likely appear as a doublet for the two methyl groups and a septet for the methine proton. The N-methyl protons would be expected to show a singlet. The aromatic protons would present more complex splitting patterns (e.g., doublets, triplets, or multiplets) depending on their substitution pattern and coupling with adjacent protons.
No specific experimental ¹H NMR data for this compound was found in the searched literature.
Table 1: Predicted ¹H NMR Data Interpretation for this compound (Note: This table is predictive and not based on experimental data)
| Functional Group | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern | Integration |
|---|---|---|---|
| Isopropyl -CH₃ | ~1.2 | Doublet | 6H |
| Isopropyl -CH | ~2.9 | Septet | 1H |
| N-CH₃ | ~3.3-3.5 | Singlet | 3H |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
The spectrum would be expected to show signals for the carbonyl carbon of the amide group, the aromatic carbons of the two phenyl rings, and the aliphatic carbons of the isopropyl and N-methyl groups. The chemical shifts of these carbons would be indicative of their hybridization and chemical environment. For example, the carbonyl carbon would appear at a significantly downfield shift compared to the aliphatic carbons.
No specific experimental ¹³C NMR data for this compound was found in the searched literature.
Table 2: Predicted ¹³C NMR Data Interpretation for this compound (Note: This table is predictive and not based on experimental data)
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Isopropyl -CH₃ | ~24 |
| Isopropyl -CH | ~34 |
| N-CH₃ | ~38 |
| Aromatic C | ~120-140 |
| Aromatic C-N | ~145 |
| Aromatic C-C=O | ~135 |
Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, confirming the connectivity within the isopropyl group and the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbons in the isopropyl and N-methyl groups, as well as the protonated aromatic carbons.
No specific experimental 2D NMR data for this compound was found in the searched literature.
Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and aromatic functional groups.
A strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group would be a key feature, typically appearing in the range of 1630-1680 cm⁻¹. The spectrum would also display C-H stretching vibrations for the aromatic and aliphatic groups, as well as C=C stretching vibrations characteristic of the aromatic rings.
No specific experimental IR data for this compound was found in the searched literature.
Table 3: Predicted IR Absorption Bands for this compound (Note: This table is predictive and not based on experimental data)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Aromatic) | Stretching | 3000-3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850-3000 | Medium |
| C=O (Amide) | Stretching | 1630-1680 | Strong |
| C=C (Aromatic) | Stretching | 1450-1600 | Medium-Strong |
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations.
The Raman spectrum of this compound would be expected to provide strong signals for the aromatic ring vibrations and the carbon backbone. This could be particularly useful for confirming the substitution pattern of the phenyl rings.
No specific experimental Raman spectroscopy data for this compound was found in the searched literature.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Detailed experimental data from high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) specific to this compound have not been reported in the reviewed literature. While the theoretical exact mass can be calculated from its molecular formula (C₁₇H₁₉NO), experimental determination and fragmentation pathway analysis are required for complete characterization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No published studies were found that report the experimentally determined exact mass of this compound. This technique is crucial for unequivocally confirming the elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragment Ions
There is no available tandem mass spectrometry (MS/MS) data for this compound. Such data would be essential for identifying the structure of its fragment ions, which provides insight into the molecule's core structure and connectivity.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
A search of crystallographic databases and the scientific literature yielded no results for a single-crystal X-ray diffraction study of this compound. Therefore, an analysis of its solid-state architecture is not possible.
Conformational Analysis in the Crystalline State
Without a crystal structure, a definitive analysis of the compound's conformation in the solid state, including critical dihedral angles and bond parameters, cannot be performed.
Intermolecular Interactions and Packing Arrangements
Information regarding the intermolecular forces, such as hydrogen bonds or van der Waals interactions, and the crystal packing arrangement of this compound is not available as no crystallographic studies have been published.
Chemical Reactivity and Derivatization Studies of 4 Isopropyl N Methyl N Phenylbenzamide
Exploration of Functional Group Transformations on the Benzamide (B126) Scaffold
The benzamide core of 4-isopropyl-N-methyl-N-phenylbenzamide presents several sites for chemical modification, primarily centered around the amide linkage and the two aromatic rings.
The tertiary amide group in this compound is generally stable. However, under specific conditions, reactions can be induced at both the nitrogen and carbonyl carbon.
Hydrolysis: The amide bond can be cleaved under harsh acidic or basic conditions to yield 4-isopropylbenzoic acid and N-methylaniline. This reaction, however, requires significant energy input due to the resonance stabilization of the amide bond.
Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert this compound into N-((4-isopropylphenyl)methyl)-N-methylaniline.
α-Arylation of the N-methyl group: Recent advances in metallaphotoredox catalysis have enabled the α-arylation of N-alkylbenzamides. While not specifically demonstrated on the target compound, it is plausible that under dual nickel/photoredox catalysis, the N-methyl group could be functionalized with various aryl groups.
Both phenyl rings of this compound are susceptible to electrophilic aromatic substitution, with the regioselectivity of the reaction being directed by the existing substituents.
On the 4-isopropylphenyl Ring: The 4-isopropyl group is an ortho-, para-directing activator due to its electron-donating inductive and hyperconjugative effects. Since the para position is already occupied, electrophilic attack will predominantly occur at the positions ortho to the isopropyl group (positions 3 and 5). Common electrophilic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid would likely yield 4-isopropyl-3-nitro-N-methyl-N-phenylbenzamide.
Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom at the 3-position.
Friedel-Crafts Acylation/Alkylation: These reactions would also be directed to the 3-position, though steric hindrance from the adjacent isopropyl group might reduce reaction efficiency.
On the N-phenyl Ring: The N-methylbenzamido group is an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the phenyl ring. However, the bulky nature of this substituent may sterically hinder the ortho positions. Therefore, electrophilic substitution is most likely to occur at the para position. If the para position were blocked, some ortho substitution might be observed.
A summary of the expected major products from electrophilic aromatic substitution is presented below:
| Reaction | Reagents | Expected Major Product on 4-isopropylphenyl Ring | Expected Major Product on N-phenyl Ring |
| Nitration | HNO₃, H₂SO₄ | 4-isopropyl-3-nitro-N-methyl-N-phenylbenzamide | 4-isopropyl-N-methyl-N-(4-nitrophenyl)benzamide |
| Bromination | Br₂, FeBr₃ | 3-bromo-4-isopropyl-N-methyl-N-phenylbenzamide | N-(4-bromophenyl)-4-isopropyl-N-methylbenzamide |
Synthesis of Analogues with Variations at the 4-isopropyl, N-methyl, and N-phenyl Positions
The synthesis of analogues of this compound is crucial for understanding structure-activity relationships in various chemical and biological contexts.
Systematic modifications can be achieved by varying the starting materials in the synthetic sequence. The most common method for synthesizing N,N-disubstituted benzamides is the acylation of a secondary amine with a benzoyl chloride.
Variation at the 4-position of the benzoyl ring: By starting with different 4-substituted benzoic acids (e.g., 4-tert-butylbenzoic acid, 4-methoxybenzoic acid, 4-chlorobenzoic acid), a series of analogues with diverse electronic and steric properties at this position can be generated. The benzoic acid is first converted to the corresponding benzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with N-methylaniline.
Variation of the N-alkyl group: Replacing N-methylaniline with other N-alkylanilines (e.g., N-ethylaniline, N-propylaniline) in the reaction with 4-isopropylbenzoyl chloride would yield analogues with different N-alkyl chains.
Variation of the N-aryl group: The use of substituted N-methylamines (e.g., N-methyl-4-chloroaniline, N-methyl-4-methoxyaniline) would allow for the exploration of electronic effects on the N-aryl ring.
A representative synthetic scheme for these modifications is shown below:
Scheme 1: General synthetic route for analogues of this compound.
Chirality can be introduced into the structure of this compound, primarily through the phenomenon of atropisomerism. Atropisomers are stereoisomers arising from hindered rotation around a single bond. In the case of N-aryl benzamides, restricted rotation around the N-C(aryl) bond can lead to stable, isolable enantiomers, especially when bulky substituents are present at the ortho positions of the N-aryl ring. nih.govnih.gov
To design chiral analogues of this compound, one could introduce a substituent at the ortho position of the N-phenyl ring. For example, reacting 4-isopropylbenzoyl chloride with N-methyl-2-toluidine would yield 4-isopropyl-N-methyl-N-(o-tolyl)benzamide. The steric clash between the ortho-methyl group and the carbonyl group of the amide would hinder free rotation, potentially allowing for the separation of enantiomers.
The enantioselective synthesis of such atropisomeric benzamides can be challenging. Recent methodologies have employed peptide catalysts for enantioselective bromination of the ortho-position of N-aryl benzamides, which induces chirality. nih.govnih.gov Another approach could involve the use of chiral auxiliaries or stereoselective transition-metal-catalyzed cross-coupling reactions.
Investigation of Regioselectivity and Stereoselectivity in Derivatization Reactions
As discussed in section 5.1.2, electrophilic aromatic substitution reactions on the two phenyl rings are expected to be highly regioselective, governed by the directing effects of the existing substituents. The table in that section summarizes the anticipated regioselectivity.
Stereoselectivity becomes a key consideration in the synthesis of chiral analogues. The enantioselective synthesis of atropisomeric N-aryl benzamides is an active area of research. For a substrate like 4-isopropyl-N-methyl-N-(o-tolyl)benzamide, a chiral catalyst would be required to differentiate between the two prochiral faces of the N-aryl ring during a key bond-forming step, or to selectively catalyze a reaction at one of the enantiotopic ortho positions of a symmetric precursor.
For instance, in a potential enantioselective synthesis, a chiral ligand on a metal catalyst could orchestrate the coupling of 4-isopropylbenzoyl chloride with a pre-functionalized aniline (B41778) derivative in a way that favors the formation of one enantiomer over the other. The efficiency of such a process would be quantified by the enantiomeric excess (ee).
Kinetic and Thermodynamic Control in Chemical Transformations
In the study of chemical reactions, the distribution of products can often be governed by two distinct controlling factors: kinetic control and thermodynamic control. wikipedia.org These principles dictate whether the major product of a reaction is the one that is formed fastest (the kinetic product) or the one that is the most stable (the thermodynamic product). wikipedia.orgfiveable.me The prevalence of one type of control over the other is highly dependent on the reaction conditions, such as temperature, reaction time, and the nature of the reagents and catalysts involved. fiveable.melibretexts.org For a complex molecule like this compound, understanding these concepts is crucial for predicting and manipulating the outcomes of its chemical transformations.
Under conditions of kinetic control , which are typically favored at lower temperatures and shorter reaction times, the product distribution is determined by the relative rates of the competing reaction pathways. wikipedia.orguc.edu The product that is formed via the transition state with the lowest activation energy will be the major product, irrespective of its ultimate stability. libretexts.org Conversely, under thermodynamic control , usually favored by higher temperatures and longer reaction times, the system reaches a state of equilibrium. wikipedia.orguc.edu Under these reversible conditions, the product distribution reflects the relative thermodynamic stabilities of the products, with the most stable isomer being the predominant one. libretexts.org
The principles of kinetic and thermodynamic control can be conceptually applied to various potential reactions of this compound, such as electrophilic aromatic substitution on the phenyl rings or reactions at the benzylic position of the isopropyl group.
Let's consider the nitration of the 4-isopropylbenzoyl ring of this compound. The isopropyl group is an ortho-, para-directing activator. Since the para position is already substituted, electrophilic attack will be directed to the ortho positions (positions 3 and 5).
Theoretically, two distinct products could be formed. The kinetic product might arise from the pathway with the lower activation energy, which could be influenced by steric hindrance from the bulky isopropyl group and the N-methyl-N-phenylamino group. The thermodynamic product would be the most stable of the possible isomers.
A hypothetical reaction energy diagram for such a scenario is presented below:
Figure 1: Hypothetical Reaction Energy Diagram for the Nitration of this compound
This is a generalized and hypothetical energy diagram. Actual energy values would require experimental determination.
Under kinetically controlled conditions (e.g., lower temperature), the reaction would favor the formation of the product that is formed more rapidly (Product_kinetic), as it proceeds through a lower energy transition state (TS_kinetic). Under thermodynamically controlled conditions (e.g., higher temperature), the reaction would have sufficient energy to overcome both activation barriers, and an equilibrium would be established, favoring the formation of the more stable product (Product_thermodynamic).
The table below illustrates the potential influence of temperature on the product ratio in this hypothetical nitration reaction.
Table 1: Hypothetical Product Distribution in the Nitration of this compound under Kinetic and Thermodynamic Control
| Reaction Condition | Temperature | Major Product | Minor Product | Control Type |
| A | 0 °C | 3-nitro isomer | 5-nitro isomer | Kinetic |
| B | 100 °C | 5-nitro isomer | 3-nitro isomer | Thermodynamic |
This data is hypothetical and for illustrative purposes only.
Several factors can be manipulated to favor either the kinetic or thermodynamic product in a chemical transformation of this compound:
Temperature: As a general rule, lower temperatures favor kinetic control, while higher temperatures favor thermodynamic control. fiveable.me
Reaction Time: Shorter reaction times tend to yield the kinetic product, whereas longer reaction times allow for equilibration and the formation of the thermodynamic product. wikipedia.org
Solvent and Catalysts: The choice of solvent and catalyst can influence the energy of the transition states and the stability of the products, thereby shifting the balance between kinetic and thermodynamic control.
Detailed research findings on the specific kinetic and thermodynamic profiles of reactions involving this compound are not extensively available in public literature. However, the foundational principles of kinetic and thermodynamic control provide a robust framework for designing experiments and predicting the outcomes of its derivatization studies. Further empirical research, including reaction calorimetry, kinetic monitoring, and computational modeling, would be necessary to generate precise data for this compound.
Applications in Advanced Chemical and Material Science Systems
Role as a Building Block in Complex Organic Synthesis
Organic building blocks are fundamental components in the bottom-up assembly of complex molecular architectures. The N-phenylbenzamide framework, of which 4-isopropyl-N-methyl-N-phenylbenzamide is a representative example, serves as a versatile scaffold in the synthesis of more elaborate chemical structures.
Precursor in Multistep Synthetic Sequences
The synthesis of this compound itself can be achieved through standard amidation reactions, typically involving the condensation of 4-isopropylbenzoyl chloride with N-methylaniline. Once formed, this tertiary amide possesses several features that make it a useful intermediate in multistep syntheses. The amide bond is generally stable but can be cleaved under specific acidic or basic conditions, allowing for the potential release or modification of the constituent aromatic rings.
While specific industrial-scale multistep sequences starting from this compound are not prominently reported, the general class of N-phenylbenzamide derivatives is crucial in the construction of biologically active molecules, including potential therapeutic agents. nih.govnih.gov For instance, derivatives of 4-methylbenzamide (B193301) have been utilized as flexible linkers in the synthesis of potential protein kinase inhibitors. nih.gov The strategic placement of the isopropyl and N-methyl groups on the phenyl rings of this compound could be leveraged to influence the solubility, conformation, and biological activity of larger molecules constructed from it. The isopropyl group, being bulky and electron-donating, can enhance solubility in organic media and influence intermolecular interactions. mdpi.com
Ligand Scaffolding for Organometallic Complexes
The N-substituted benzamide (B126) structure is a viable scaffold for the construction of ligands for organometallic complexes. The amide group itself can act as a coordinating group, and the aromatic rings can be functionalized to introduce additional donor atoms, creating polydentate ligands.
A notable example that illustrates this potential is the use of N-alkylbenzamide-2,3-dithiolates in the synthesis of poly(dithiolate) ligands. nih.gov In these systems, a benzamide core is functionalized with thiol groups, which can then chelate to metal centers. For example, bidentate dithiolate ligands derived from 2,3-dimercaptobenzamide have been used to form stable complexes with titanocene (B72419) and molybdenocene. nih.gov This demonstrates that the benzamide framework can effectively position donor groups for metal coordination. Following this principle, this compound could be chemically modified, for instance, by introducing coordinating groups onto the phenyl rings, to serve as a scaffold for new mono- or polydentate ligands with tailored steric and electronic properties for use in catalysis or materials science.
Investigation as a Ligand in Coordination Chemistry and Catalysis
The coordination of ligands to metal centers is fundamental to catalysis. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. N-phenylbenzamide derivatives have been investigated in this context.
Chelation Properties and Metal Binding Affinity
The amide functionality within the this compound structure can directly participate in metal coordination. The oxygen atom of the carbonyl group is a Lewis base and can bind to a metal center. The nitrogen atom can also be involved in coordination, particularly after deprotonation to form an amidate complex.
Studies on related systems have demonstrated this binding capability. For instance, the coordination assistance of an amide group has been shown to be effective in directing the outcome of iridium-catalyzed hydroamination reactions. researchgate.net Furthermore, the synthesis of titanocene and molybdenocene complexes with N,N-diethyl-2,3-dimercaptobenzamide showcases the ability of the benzamide scaffold to support chelation, forming stable five-membered rings with the metal center through the two sulfur atoms. nih.gov While the specific chelation properties of this compound have not been detailed, the inherent coordinating ability of the amide group suggests it could function as a ligand for a variety of transition metals.
Application in Organocatalytic Systems
Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field in chemistry. Benzamide derivatives have been shown to participate in and facilitate organocatalytic reactions. A key example is the organocatalytic oxidative annulation of benzamide derivatives with alkynes to synthesize isoquinolones. nih.gov In this type of reaction, the benzamide itself is a reactant that becomes part of the final product, facilitated by an organocatalyst like iodobenzene (B50100) in the presence of an oxidant. This demonstrates that the benzamide framework is not merely a passive scaffold but can be an active participant in chemical transformations under organocatalytic conditions. The electronic nature of the substituents on the benzamide can influence the reactivity and selectivity of such reactions.
Exploration in Molecular Electronics and Unimolecular Devices
The field of molecular electronics aims to use single molecules or small ensembles of molecules as active components in electronic devices. The N-phenylbenzamide (NPBA) backbone has emerged as a particularly promising candidate for creating unimolecular rectifiers, which are molecular-scale diodes. batistalab.comacs.orgrsc.orgrsc.orgresearchgate.net
Computational and experimental studies have shown that NPBA derivatives can exhibit significant rectification ratios, meaning they conduct electricity preferentially in one direction. batistalab.comrsc.org The mechanism of rectification in these molecules is related to the asymmetric distribution of the frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO), which often dominates the charge transport. batistalab.comresearchgate.net
The conductance and rectification properties of NPBA derivatives can be systematically tuned by chemical functionalization. rsc.org Specifically, the addition of electron-donating groups to the aniline (B41778) part of the NPBA structure has been shown to raise the energy of the HOMO, bringing it closer to the Fermi level of the metal electrodes (typically gold) used in measurements. batistalab.comrsc.org This alignment generally leads to enhanced conductance and can also improve the rectification ratio.
The 4-isopropyl group in this compound is an electron-donating group. Based on the established structure-function relationships in NPBA derivatives, it is predicted that this substitution would favorably influence its electronic properties for potential use in molecular electronic devices. The table below, adapted from computational studies on related NPBA derivatives, illustrates the effect of substituents on the calculated rectification ratio (RR). batistalab.com
| Compound | Substituent on Aniline Ring | Calculated Rectification Ratio (RR) |
| R1 | None | (baseline) |
| R4 | Two methoxy (B1213986) groups (electron-donating) | 3.06 |
This table demonstrates the principle that electron-donating groups can enhance the rectification properties of the N-phenylbenzamide framework. Data from computational screening of N-phenylbenzamide derivatives. batistalab.com
These findings strongly suggest that this compound is a promising candidate for further investigation in the field of molecular electronics, potentially serving as a component in unimolecular diodes or other unimolecular electronic devices. rsc.org
Design Principles for Molecular Rectifiers and Diodes
The concept of a molecular rectifier, a single molecule that functions as a diode, is a cornerstone of molecular electronics. The fundamental design principle for such a device revolves around creating an asymmetric electronic potential across the molecule. N-phenylbenzamide has been identified as a promising framework for designing intrinsic molecular rectifiers. nih.govbatistalab.com The inherent asymmetry of the amide bond, coupled with the ability to introduce different functional groups on the two phenyl rings, provides a robust platform for engineering rectification.
The general design principles for molecular rectifiers based on the N-phenylbenzamide framework are summarized below:
| Design Principle | Rationale |
| Asymmetric Substitution | Creates an uneven distribution of electron density across the molecule, which is essential for preferential current flow in one direction. |
| Electron-Donating Groups | Can increase the energy of the frontier molecular orbitals (HOMO or LUMO), facilitating charge injection from the electrodes under a specific bias polarity. |
| Control of Torsional Angles | The dihedral angles between the phenyl rings and the amide plane influence the extent of π-conjugation and, consequently, the electron transport efficiency. |
| Choice of Anchor Groups | For practical devices, the groups used to attach the molecule to the electrodes can significantly impact the overall rectification performance. |
Electron Transport Properties of N-phenylbenzamide Derivatives
The electron transport properties of N-phenylbenzamide derivatives are intrinsically linked to their molecular structure. nih.govbatistalab.com Computational studies on related N-phenylbenzamide systems have provided insights into their conductance and rectification behavior. nih.govbatistalab.com The primary mechanism of electron transport in these molecules is typically through-bond tunneling, where the π-system of the molecule acts as a conduit for electrons.
A systematic computational screening of various molecular frameworks has highlighted N-phenylbenzamide-based structures as having both suitable conductance and rectification properties. nih.govbatistalab.com The introduction of substituent groups, such as the isopropyl and methyl groups in this compound, can modulate the electron transport characteristics. The electron-donating nature of the isopropyl group is expected to increase the conductance of the molecule compared to the unsubstituted N-phenylbenzamide.
The following table, derived from computational studies on related N-phenylbenzamide derivatives, illustrates the impact of substituents on rectification ratios. While specific data for this compound is not available, these findings provide a valuable framework for understanding its potential behavior.
| Compound (N-phenylbenzamide derivative) | Substituent(s) | Calculated Rectification Ratio (RR) |
| Unsubstituted | None | ~1.5 |
| Methoxy-substituted | Electron-donating | >10 |
| Nitro-substituted | Electron-withdrawing | ~2.0 |
Note: The data presented is based on computational models of related N-phenylbenzamide derivatives and serves as an illustrative example of the effect of substituents on the rectification ratio. The actual performance of this compound would require experimental verification.
Potential in Supramolecular Assemblies and Functional Materials
Beyond single-molecule applications, this compound has the potential to be a versatile building block for the construction of functional supramolecular assemblies and materials. The non-covalent interactions dictated by its chemical structure can lead to the formation of highly ordered architectures with emergent properties.
Self-Assembly Behavior via Hydrogen Bonding or π-π Stacking
The self-assembly of molecules into well-defined nanostructures is a powerful bottom-up approach for creating functional materials. N-phenylbenzamide derivatives possess key structural motifs that can drive self-assembly. The amide linkage (-C(O)N-) is a classic hydrogen-bonding motif. While the nitrogen in this compound is tertiary and cannot act as a hydrogen bond donor, the carbonyl oxygen can still act as a hydrogen bond acceptor if suitable donor molecules are present in the system.
However, the primary driving forces for the self-assembly of this compound are likely to be π-π stacking interactions between the aromatic phenyl rings. rsc.orgnih.govcapes.gov.br The planar nature of the phenyl groups encourages face-to-face or offset stacking arrangements, leading to the formation of one-dimensional columns or other ordered aggregates. utah.edu The isopropyl and methyl substituents will play a crucial role in modulating these interactions. The bulky isopropyl group may introduce steric hindrance, potentially influencing the packing geometry and the distance between the stacked rings. This can be a tool to control the electronic coupling between adjacent molecules in the assembly.
The balance between hydrogen bonding (if applicable in a multi-component system) and π-π stacking is a delicate one that dictates the final supramolecular architecture. nih.govcapes.gov.br The design of functional self-assembled materials based on these interactions requires careful consideration of the molecular topology and the strength of the intermolecular forces. nih.gov
Incorporation into Polymer Architectures for Specific Chemical Functions
The integration of functional molecules like this compound into polymer architectures offers a pathway to creating advanced materials with tailored chemical and physical properties. This can be achieved through several strategies, including:
Pendant Functional Groups: The N-phenylbenzamide unit can be attached as a pendant group to a polymer backbone. This could be achieved by first synthesizing a monomer derivative of this compound containing a polymerizable group (e.g., a vinyl or acrylate (B77674) group) on one of the phenyl rings. Subsequent polymerization would yield a polymer with the N-phenylbenzamide moiety regularly spaced along the chain. Such materials could exhibit interesting optical or electronic properties derived from the pendant groups.
Main-Chain Incorporation: It is also conceivable to incorporate the N-phenylbenzamide unit directly into the main chain of a polymer, such as an aromatic polyamide (aramid). mdpi.com This would involve synthesizing a diamine or diacid derivative of the core molecule and then carrying out a polycondensation reaction. The resulting polymer would have the electronic and structural features of the N-phenylbenzamide unit integrated throughout its backbone, potentially leading to materials with high thermal stability and specific charge transport properties. mdpi.com
The incorporation of this compound into polymer architectures could impart specific chemical functions to the resulting material. For instance, a polymer functionalized with these units might be designed for applications in chemical sensing, where the binding of an analyte to the N-phenylbenzamide moiety could induce a measurable change in the polymer's optical or electronic properties.
Advanced Analytical Techniques for Characterization and Monitoring of 4 Isopropyl N Methyl N Phenylbenzamide
Chromatographic Methods for Separation, Purity Assessment, and Reaction Monitoring
Chromatographic techniques are fundamental in the analytical workflow for "4-isopropyl-N-methyl-N-phenylbenzamide," enabling the separation of the compound from impurities, starting materials, and byproducts.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantitative analysis of "this compound." The development of a robust HPLC method is a critical step. For aromatic amides, reversed-phase chromatography is a commonly employed mode. A typical method would involve a C18 stationary phase, which provides the necessary hydrophobicity to retain the analyte. tandfonline.comsigmaaldrich.com The mobile phase composition is a crucial parameter that is optimized to achieve adequate retention and resolution. A mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer is often used. research-solution.comresearchgate.net The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and any acidic or basic impurities, thereby influencing their retention. tandfonline.com For instance, a study on the synthesis of N-phenylbenzamide utilized a reversed-phase C18 column with a mobile phase of acetonitrile and a 10mM sodium acetate (B1210297) buffer (pH 5) in a 50:50 ratio, with UV detection at 254 nm. research-solution.com
The selection of the detector is contingent on the chromophoric properties of the molecule. Given the presence of aromatic rings in "this compound," a UV detector is highly suitable. The wavelength of detection is typically set at the absorbance maximum of the compound to ensure high sensitivity. For related benzamides, detection wavelengths around 220-254 nm have been reported. tandfonline.comresearch-solution.com The development and validation of an HPLC method would adhere to ICH guidelines, ensuring its accuracy, precision, linearity, and robustness.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Typical Conditions |
| Column | Reversed-Phase C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with or without a buffer like phosphate (B84403) or acetate) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25-40 °C |
| Injection Vol. | 10-20 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 254 nm (or wavelength of maximum absorbance) |
This table presents a hypothetical but representative set of HPLC conditions based on methods for structurally similar aromatic amides.
Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. While "this compound" may possess sufficient volatility for GC analysis, amides can sometimes exhibit poor peak shapes due to their polarity and tendency to form hydrogen bonds. weber.hu To circumvent these issues and enhance volatility, derivatization is a common strategy. research-solution.comweber.huphenomenex.blog
Silylation is a frequently used derivatization technique for compounds containing active hydrogens, such as amides. phenomenex.blogsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the nitrogen atom with a non-polar trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and improving chromatographic performance. sigmaaldrich.com Another approach is acylation, which converts the amide into a less polar derivative. research-solution.comjfda-online.com
The choice of the GC column is critical, with capillary columns coated with a non-polar or mid-polarity stationary phase, such as those containing phenyl and methyl polysiloxane, being suitable for the analysis of aromatic compounds. nih.govresearchgate.net A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) detector provides structural information.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling both the separation and identification of components in a mixture.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the powerful identification ability of mass spectrometry. This technique is invaluable for the analysis of complex mixtures that may be generated during the synthesis or degradation of "this compound." LC-MS can detect and identify impurities even at trace levels.
In a typical LC-MS analysis, the effluent from the HPLC column is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amides, as it minimizes fragmentation and typically produces a prominent protonated molecule [M+H]⁺. nih.govunl.pt This allows for the determination of the molecular weight of the parent compound and any related impurities. Tandem mass spectrometry (MS/MS) can be performed on the protonated molecule to induce fragmentation, providing structural information that aids in the definitive identification of the compound and its metabolites or degradation products. nih.gov The fragmentation pattern of aromatic amides often involves the cleavage of the amide bond. nih.govyoutube.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For "this compound," especially after derivatization, GC-MS can provide detailed structural information for the main component and any volatile impurities. google.com The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer.
Electron ionization (EI) is a common ionization technique used in GC-MS, which subjects the molecules to a high-energy electron beam, causing fragmentation. unl.pt The resulting mass spectrum is a unique fingerprint of the molecule, characterized by a molecular ion peak (if stable enough to be observed) and a series of fragment ions. whitman.edu For aromatic amides, characteristic fragmentation patterns include the formation of a resonance-stabilized benzoyl cation and the subsequent loss of a carbon monoxide (CO) molecule. nih.govyoutube.com The fragmentation pattern of "this compound" would be expected to show fragments corresponding to the isopropylbenzoyl moiety and the N-methyl-N-phenylamine moiety. Analysis of these fragments allows for the unambiguous identification of the compound.
Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 267 | [M]⁺ (Molecular Ion) |
| 252 | [M - CH₃]⁺ |
| 147 | [CH(CH₃)₂-C₆H₄-CO]⁺ (Isopropylbenzoyl cation) |
| 120 | [C₆H₅-N(CH₃)]⁺ (N-methylaniline radical cation) |
| 105 | [C₆H₅-N=CH₂]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
This table is predictive and based on common fragmentation patterns of aromatic amides. Actual fragmentation may vary.
Thermal Analysis Techniques for Stability Studies
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For "this compound," these methods are crucial for determining its thermal stability and degradation profile.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA can determine the temperatures at which the compound begins to decompose. For many aromatic polyamides, significant weight loss is not observed before 400 °C, indicating good thermal stability. acs.org A TGA thermogram of "this compound" would reveal its decomposition temperature range and the amount of residual mass.
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine the melting point, glass transition temperature, and to study crystallization and other thermal transitions. acs.org For a crystalline solid like "this compound," DSC would show a sharp endothermic peak corresponding to its melting point. The presence of impurities can lead to a broadening and lowering of the melting peak. The combination of TGA and DSC provides a comprehensive understanding of the thermal behavior and stability of the compound. researchgate.netacs.org
Electrochemical Characterization and Redox Properties
The electrochemical behavior of N-phenylbenzamide derivatives is a subject of scientific inquiry, particularly concerning their redox properties which can be influenced by various substituents on the aromatic rings. digitellinc.comyale.edu Techniques such as cyclic voltammetry are employed to investigate the oxidation and reduction potentials of these molecules, providing insights into their electronic structure and reactivity. digitellinc.comelectrochemsci.org
The redox characteristics of N-phenylbenzamide structures are intrinsically linked to their molecular framework. The presence of electron-donating or electron-withdrawing groups can significantly alter the ease with which the compound undergoes oxidation or reduction. digitellinc.com For instance, studies on related N-phenylbenzamide derivatives have shown that electron-donating groups can increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule easier to oxidize. yale.edu Conversely, electron-withdrawing groups tend to lower the oxidation potential. digitellinc.com
While direct experimental data on the electrochemical properties of this compound is not extensively available in the reviewed literature, the general principles of electrochemistry for structurally similar compounds provide a predictive framework. The oxidation would likely involve the nitrogen atom of the amide and the electron-rich phenyl rings. The precise potential at which this occurs would be modulated by the electronic effects of the isopropyl and methyl groups.
A hypothetical cyclic voltammogram for this compound would be expected to show at least one oxidation peak, corresponding to the removal of an electron to form a radical cation. The reversibility of this process would depend on the stability of the resulting radical species. Further oxidation steps at more positive potentials might also be possible.
Future Research Directions and Perspectives in 4 Isopropyl N Methyl N Phenylbenzamide Chemistry
Emerging Synthetic Methodologies and Process Intensification
The synthesis of N,N-disubstituted benzamides is a well-established area of organic chemistry. nih.gov Future research into the synthesis of 4-isopropyl-N-methyl-N-phenylbenzamide could explore novel and more efficient synthetic routes. Traditional methods often involve the coupling of a carboxylic acid derivative with an amine.
Emerging methodologies could focus on greener and more atom-economical approaches. This might include direct C-H activation/amination reactions or the use of novel catalysts to improve yields and reduce waste. Process intensification, a key concept in modern chemical manufacturing, could be applied to any future synthesis of this compound. This would involve developing continuous flow processes, which can offer significant advantages over traditional batch production in terms of safety, efficiency, and scalability.
A hypothetical, yet standard, laboratory-scale synthesis could involve the reaction of 4-isopropylbenzoyl chloride with N-methylaniline. The general reaction is depicted below:
Figure 1: Hypothetical synthesis of this compound.
Further research could investigate alternative starting materials and catalysts to optimize this process.
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules. nih.gov For a novel compound like this compound, computational modeling would be an essential first step in understanding its potential.
Density functional theory (DFT) calculations could be employed to predict its molecular geometry, electronic structure, and spectroscopic signatures (such as NMR and IR spectra). Molecular dynamics (MD) simulations could provide insights into its conformational flexibility and intermolecular interactions. These computational studies would be invaluable for guiding synthetic efforts and predicting the material properties of polymers or other materials that could be derived from this benzamide (B126).
Table 1: Hypothetical Data for In Silico Analysis of this compound
| Parameter | Predicted Value | Method |
|---|---|---|
| Molecular Weight | 267.37 g/mol | - |
| Molecular Formula | C17H19NO | - |
| Dipole Moment | Value | DFT |
| HOMO-LUMO Gap | Value | DFT |
Note: The values in this table are hypothetical and would need to be determined through actual computational studies.
Exploration of Novel Non-Clinical Applications and Chemical Functionalities
The benzamide functional group is a versatile scaffold found in a wide range of biologically active molecules and functional materials. While clinical applications are outside the scope of this discussion, the unique substitution pattern of this compound—with its bulky isopropyl group and the N-methyl-N-phenyl moiety—could impart interesting chemical functionalities.
Future research could explore its potential as a building block for novel polymers or as a ligand for metal catalysts. The presence of aromatic rings and the amide group suggests that it could participate in pi-stacking and hydrogen bonding interactions, which are crucial for the self-assembly of supramolecular structures. Its potential as a plasticizer, a component in liquid crystals, or as a precursor for agrochemicals could also be investigated.
Interdisciplinary Research Opportunities in Pure Chemical Science
The study of a novel molecule like this compound inherently creates opportunities for interdisciplinary research.
Physical Organic Chemistry: Detailed mechanistic studies of its synthesis and reactivity would contribute to our fundamental understanding of reaction mechanisms.
Materials Science: In collaboration with material scientists, this compound could be incorporated into new materials, and its impact on their properties could be studied.
Analytical Chemistry: The development of analytical methods for its detection and quantification would be a necessary and valuable area of research.
Q & A
Q. Advanced
- QSAR Modeling : Use Quantitative Structure-Activity Relationship (QSAR) models trained on benzamide libraries to predict targets (e.g., kinase inhibition) .
- Docking Studies : Molecular docking with AutoDock Vina identifies potential binding modes in enzymes like COX-2, guided by the isopropyl group’s hydrophobicity .
- Metabolic Stability : Predict CYP450 interactions using in silico tools like StarDrop, highlighting susceptibility to oxidation at the isopropyl moiety .
How does steric hindrance from the isopropyl group influence reactivity in downstream modifications?
Q. Advanced
- Electrophilic Substitution : The isopropyl group’s steric bulk directs electrophiles (e.g., nitration) to the para position of the benzamide ring, reducing ortho/para ratios compared to unsubstituted analogs .
- Cross-Coupling Limitations : Suzuki-Miyaura reactions with bulky boronic acids (e.g., 2-naphthyl) show reduced efficiency (≤40% yield) unless using XPhos Pd G3 catalyst .
- Crystallography Data : Single-crystal X-ray structures reveal dihedral angles >60° between the isopropyl and benzamide planes, corroborating steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
